N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
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Overview
Description
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is a complex organic compound featuring a thienyl and pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-2-thiophenecarboxylic acid and 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis may proceed through the formation of intermediate compounds such as esters or amides, followed by coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols .
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Indole derivatives
Uniqueness
N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of thienyl and pyrazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N5O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N'-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H19N5O3S/c1-7-9(3)24-15(11(7)12(16)21)19-14(23)13(22)17-5-10-6-18-20(4)8(10)2/h6H,5H2,1-4H3,(H2,16,21)(H,17,22)(H,19,23) |
InChI Key |
RNBAYHWSOSKECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(=O)NCC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
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